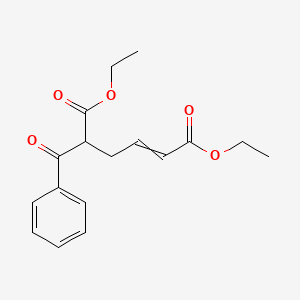
Diethyl 5-benzoylhex-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-benzoylhex-2-enedioate is an organic compound with the molecular formula C17H20O5 It is a diester derivative of hexenedioic acid, featuring a benzoyl group attached to the hexenedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-benzoylhex-2-enedioate typically involves the esterification of 5-benzoylhex-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-benzoylhex-2-enedioic acid+2ethanolsulfuric acidDiethyl 5-benzoylhex-2-enedioate+2water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 5-benzoylhex-2-enedioate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The double bond in the hexenedioate backbone can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products:
Oxidation: 5-benzoylhex-2-enedioic acid.
Reduction: Diethyl 5-benzoylhexane-2,6-dioate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 5-benzoylhex-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of Diethyl 5-benzoylhex-2-enedioate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s ester groups are susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This process is facilitated by the presence of catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction.
Comparaison Avec Des Composés Similaires
Diethyl hexanedioate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
Diethyl 2-benzoylmalonate: Contains a similar benzoyl group but has a different ester backbone, leading to distinct reactivity patterns.
Uniqueness: Diethyl 5-benzoylhex-2-enedioate is unique due to the presence of both the benzoyl group and the hexenedioate backbone, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
790224-20-3 |
|---|---|
Formule moléculaire |
C17H20O5 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
diethyl 5-benzoylhex-2-enedioate |
InChI |
InChI=1S/C17H20O5/c1-3-21-15(18)12-8-11-14(17(20)22-4-2)16(19)13-9-6-5-7-10-13/h5-10,12,14H,3-4,11H2,1-2H3 |
Clé InChI |
UWYCIIWUQSLOLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCC(C(=O)C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



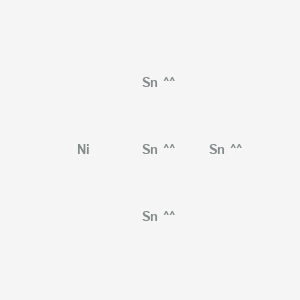
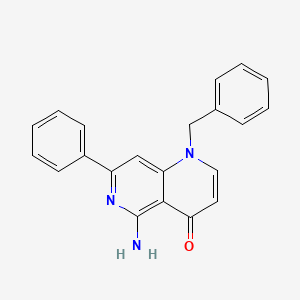
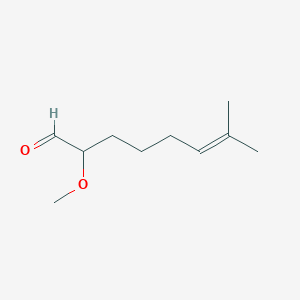
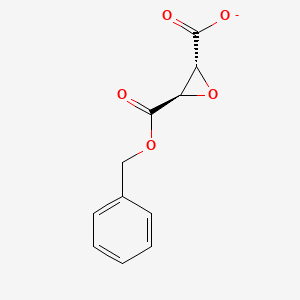
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
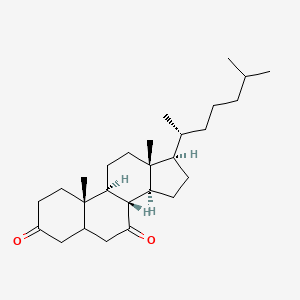

![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)

![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
